molecular formula C14H11FO2 B3005989 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone CAS No. 343-59-9

1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone

Cat. No.: B3005989
CAS No.: 343-59-9
M. Wt: 230.238
InChI Key: UJPHDMQSTCOYTM-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone is an aromatic ketone with the molecular formula C14H11FO2. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. It is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride as a catalyst, conducted without a solvent at temperatures between 115°C and 150°C . Another method includes the double esterification of amino groups and phenolic hydroxyl groups, followed by Fries rearrangement under aluminum chloride/sodium chloride conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as fluorine diazotization and hydrolysis to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom and hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group on the phenyl ring play crucial roles in binding to active sites and modulating biological activity. For instance, in medicinal chemistry, this compound can inhibit specific enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

  • 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone
  • 2-Acetyl-4-fluorophenol
  • 2-Hydroxy-5-fluoroacetophenone

Uniqueness: 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which significantly influence its reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of stability and specificity in various chemical and biological applications .

Biological Activity

1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone, also known by its CAS number 343-59-9, is a compound that has garnered attention due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chalcone structure, characterized by a central carbonyl group flanked by two aromatic rings. The presence of a fluorine atom and a hydroxyl group on the aromatic ring significantly influences its biological activity.

Antifungal Activity

Research has demonstrated that this compound exhibits noteworthy antifungal properties. A study evaluated its efficacy against Candida albicans, revealing an IC50 value of approximately 53 µM. This indicates a moderate level of antifungal activity, particularly when compared to established antifungal agents .

Table 1: Antifungal Activity Against Candida albicans

CompoundIC50 (µM)Selectivity Index
This compound53>1
Control (Fluconazole)12-

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. It exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 32 µg/mL against various strains, indicating potential as a broad-spectrum antibacterial agent .

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli8
Salmonella enterica4

Anti-inflammatory Properties

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction.
  • Membrane Disruption : It has been suggested that the compound disrupts bacterial cell membranes, leading to cell lysis.
  • Cytokine Modulation : By influencing cytokine production, it may alter immune responses, contributing to its anti-inflammatory effects.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • A study published in Pharmaceutical Biology demonstrated that derivatives of chalcone structures, including this compound, showed promising results in inhibiting fungal growth and modulating inflammatory responses in vitro .
  • Another investigation focused on the antibacterial efficacy against multi-drug resistant strains, where this compound was part of a series that showed enhanced activity compared to traditional antibiotics.

Properties

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPHDMQSTCOYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phenylacetic acid (8.09 g, 59.46 mmoles) was dissolved in 15 ml dichloromethane. To this mixture, oxalylchloride (5.2 ml, 59.46 mmoles) and DMF (3 drops) were added at 0° C. and stirred for 30 min. The solvent was evaporated and dissolved in 15 ml dichloromethane. To this mixture, 4-fluoroanisole (5.0 g, 39.64 mmoles) was added and cooled to 0° C. At 0° C. AlCl3 (7.92 g, 59.46 mmoles) was added and the reaction mixture was warmed to RT and stirred for 12 h. The reaction mixture was quenched by the addition of 2N HCl, extracted with ethyl acetate, dried over sodium sulphate and concentrated. The crude product was purified by column chromatography with ethyl acetate: petroleum ether to afford the title compound as off-white solid (5.1 g, 56% yield. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): δ 11.43(s,1H), 7.77(dd, J=9.5,3.2 Hz, 1H), 7.42(dt, J=8.7,3.2 Hz, 1H),7.33(t, J=7.3 Hz, 2H), 7.26(m, 3H), 7.01(q, J=4.6 Hz, 1H),4.42(s, 2H).
Quantity
8.09 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
7.92 g
Type
reactant
Reaction Step Four
Yield
56%

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